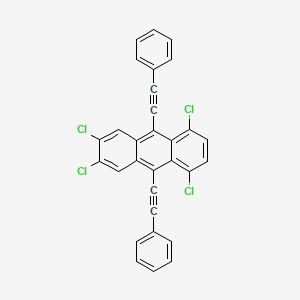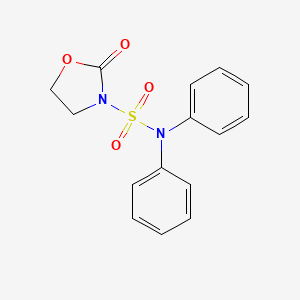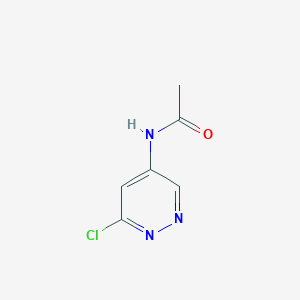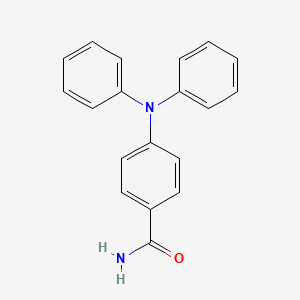![molecular formula C10H5Cl2N3O2 B15250426 4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzaldehyde CAS No. 112719-60-5](/img/structure/B15250426.png)
4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzaldehyde is an organic compound that belongs to the class of triazine derivatives. It is characterized by the presence of a triazine ring substituted with dichloro groups and an aldehyde functional group. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzaldehyde typically involves the nucleophilic substitution reaction of 4,6-dichloro-1,3,5-triazine with 4-hydroxybenzaldehyde. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate in a suitable solvent like dioxane or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The triazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: 4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzoic acid.
Reduction: 4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzyl alcohol.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzaldehyde involves its interaction with nucleophilic sites in biological molecules. The triazine ring can form covalent bonds with amino groups in proteins, leading to enzyme inhibition or protein modification. This compound can also act as a cross-linking agent in polymer chemistry .
Comparison with Similar Compounds
Similar Compounds
- **4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzoic acid
- **4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]benzamide
- **9-(4,6-Dichloro-1,3,5-triazin-2-yl)-9H-carbazole
Uniqueness
4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]benzaldehyde is unique due to its aldehyde functional group, which allows it to participate in a variety of chemical reactions that are not possible with similar compounds. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .
Properties
CAS No. |
112719-60-5 |
|---|---|
Molecular Formula |
C10H5Cl2N3O2 |
Molecular Weight |
270.07 g/mol |
IUPAC Name |
4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]benzaldehyde |
InChI |
InChI=1S/C10H5Cl2N3O2/c11-8-13-9(12)15-10(14-8)17-7-3-1-6(5-16)2-4-7/h1-5H |
InChI Key |
ZEMTYPUBZMVFNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=NC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Pyrazolo[1,5-a]pyrazine-3-carbonylchloride](/img/structure/B15250368.png)
![2-[[4-[Bis(2-iodoethyl)amino]-2-methylphenyl]methylidene]propanedinitrile](/img/structure/B15250370.png)
![Ethyl 2-chloro-2-(2-[2-(trifluoromethyl)phenyl]hydrazin-1-ylidene)acetate](/img/structure/B15250374.png)


![6,7,9,10,12,13,20,21,23,24-Decahydrodibenzo[b,k][1,4,7,10,13,16,19]heptaoxacyclohenicosine-2,17-diamine](/img/structure/B15250398.png)




